molecular formula C12H18ClN3O2 B8344550 Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- CAS No. 18094-92-3

Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy-

Cat. No.: B8344550
CAS No.: 18094-92-3
M. Wt: 271.74 g/mol
InChI Key: IYUGSTOVFNGBBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is a chemical compound belonging to the class of benzamides. It is known for its antiemetic and parasympathomimetic activities . This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves several steps:

    Nitration of o-toluidine: o-toluidine is nitrated with nitric acid to produce 4-nitro-o-toluidine.

    Conversion to 2-hydroxy-4-nitrotoluene: 4-nitro-o-toluidine is heated with nitrous acid to form 2-hydroxy-4-nitrotoluene.

    Formation of 2-methoxy-4-nitrotoluene: The resulting 2-hydroxy-4-nitrotoluene is reacted with dimethyl sulfate.

    Oxidation to 2-methoxy-4-nitrobenzoic acid: 2-methoxy-4-nitrotoluene is oxidized using potassium permanganate.

    Formation of 2-methoxy-4-nitrobenzoyl chloride: The substituted benzoic acid is treated with thionyl chloride.

    Final condensation: A methyl ethyl ketone solution of 2-methoxy-4-nitrobenzoyl chloride is added to a solution containing N,N-diethylethylene diamine.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different benzoic acid derivatives .

Scientific Research Applications

Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxy- is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its dimethylamino group differentiates it from other similar compounds and contributes to its specific mechanism of action .

Properties

CAS No.

18094-92-3

Molecular Formula

C12H18ClN3O2

Molecular Weight

271.74 g/mol

IUPAC Name

4-amino-5-chloro-N-[2-(dimethylamino)ethyl]-2-methoxybenzamide

InChI

InChI=1S/C12H18ClN3O2/c1-16(2)5-4-15-12(17)8-6-9(13)10(14)7-11(8)18-3/h6-7H,4-5,14H2,1-3H3,(H,15,17)

InChI Key

IYUGSTOVFNGBBA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.